Laurixamine

Übersicht

Beschreibung

It is a colorless to pale yellow liquid with a molecular weight of 243.43 g/mol . Laurixamine is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Laurixamin kann durch die Reaktion von Dodecyl bromid mit 3-Aminopropanol unter basischen Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer starken Base wie Natriumhydroxid oder Kaliumhydroxid, um die nukleophile Substitutionsreaktion zu erleichtern . Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Laurixamin über einen ähnlichen Syntheseweg, jedoch in größerem Maßstab, hergestellt. Die Reaktion wird in großen Reaktoren mit präziser Steuerung von Temperatur, Druck und Reaktionszeit durchgeführt, um Ausbeute und Reinheit zu optimieren. Das Produkt wird anschließend durch Destillation oder Umkristallisation gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Laurixamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Laurixamin kann unter bestimmten Bedingungen zu entsprechenden Amiden oder Nitrilen oxidiert werden.

Reduktion: Es kann zu primären Aminen reduziert werden.

Substitution: Laurixamin kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Amide, Nitrile

Reduktion: Primäre Amine

Substitution: Verschiedene Alkyl- oder Acylderivate

Wissenschaftliche Forschungsanwendungen

Chemistry

- Surfactant and Emulsifier : Laurixamine is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of detergents and personal care products.

- Building Block for Organic Synthesis : It serves as a building block in synthesizing complex organic molecules, contributing to advancements in organic chemistry.

Biology

- Membrane Interaction Studies : Due to its amphiphilic nature, this compound is employed in studying cell membrane interactions, particularly lipid bilayers. Its ability to disrupt membranes enhances the permeability of cell membranes, making it useful for drug delivery systems.

-

Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 Pseudomonas aeruginosa 75

Medicine

- Drug Delivery Systems : this compound is being investigated for its potential in drug delivery systems, particularly in formulating micelles for targeted drug delivery. Its surfactant properties enhance the solubility of hydrophobic drugs, facilitating their transport across biological membranes.

-

Cytotoxicity Assessment : While beneficial in drug delivery, this compound's ability to disrupt membranes raises concerns regarding cytotoxicity. A study on human epithelial cells (HEK293) showed reduced cell viability at higher concentrations:

Concentration (µg/mL) Cell Viability (%) 0 100 10 95 50 70 100 40

Industrial Applications

- Personal Care Products : this compound is utilized in the formulation of personal care products due to its emulsifying properties.

- Detergents : It is also an essential ingredient in detergent formulations, providing effective cleaning capabilities.

Immunological Applications

A study highlighted the immunostimulatory effects of compounds similar to this compound. Specific concentrations were able to activate gamma delta T cells effectively, suggesting potential applications in vaccine development targeting T cell-mediated immunity.

Antimicrobial Efficacy

Research demonstrated this compound's effectiveness against various bacterial strains, indicating its potential use in pharmaceutical formulations aimed at treating infections.

Wirkmechanismus

The mechanism of action of Laurixamine involves its interaction with cell membranes. Due to its amphiphilic nature, this compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antibacterial and antifungal agent . The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(Dodecyloxy)-1-propanamin

- 3-Dodecyloxypropylamin

- 3-Lauryloxypropylamin

Einzigartigkeit

Laurixamin zeichnet sich durch seine spezifische Kettenlänge und funktionellen Gruppen aus, die einzigartige amphiphilen Eigenschaften verleihen. Dies macht es im Vergleich zu anderen ähnlichen Verbindungen besonders effektiv bei der Störung von Zellmembranen .

Biologische Aktivität

Laurixamine, a compound classified as a surfactant, has garnered interest in various fields of research due to its biological activity and potential applications. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

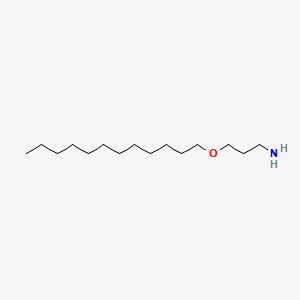

This compound is chemically characterized as a long-chain amine with the formula and a molecular weight of approximately 241.44 g/mol. Its structure allows it to function effectively as a surfactant, which is critical for its biological interactions.

This compound exhibits several mechanisms of biological activity:

- Surfactant Properties : As a surfactant, this compound can alter cell membrane dynamics, which may enhance drug delivery systems by increasing membrane permeability.

- Immunomodulatory Effects : Research indicates that compounds similar to this compound can influence immune cell activation. For example, bromohydrin analogs have been shown to stimulate human gammadelta T lymphocytes, suggesting potential applications in immunotherapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in formulations aimed at combating infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Immunological Applications :

- A study highlighted the immunostimulatory effects of bromohydrin analogs similar to this compound, where specific concentrations were able to activate gammadelta T cells effectively. This suggests that this compound could be explored further for vaccine development targeting T cell-mediated immunity .

- Phytochemical Research :

- Surfactant Behavior :

Eigenschaften

IUPAC Name |

3-dodecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJOUVOXPWNFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046241 | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-74-5, 34630-52-9 | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurixamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryloxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034630529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Lauryloxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Laurixamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY0R7196HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.